4-(4-methoxyphenoxy)-1-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid
Descripción
4-(4-Methoxyphenoxy)-1-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid (CAS: 860610-38-4) is a pyrazolo[3,4-b]pyridine derivative with the molecular formula C₁₅H₁₃N₃O₄ and a molecular weight of 299.29 g/mol . Its structure features:
- A 1-methyl group at the pyrazole N1 position.
- A 4-methoxyphenoxy substituent at the pyridine C4 position.
- A carboxylic acid group at the pyridine C5 position.
This compound is part of a broader class of pyrazolo[3,4-b]pyridines, which are known for diverse pharmacological activities, including kinase inhibition, adenosine receptor antagonism, and antimicrobial effects .
Propiedades
IUPAC Name |
4-(4-methoxyphenoxy)-1-methylpyrazolo[3,4-b]pyridine-5-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O4/c1-18-14-11(8-17-18)13(12(7-16-14)15(19)20)22-10-5-3-9(21-2)4-6-10/h3-8H,1-2H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFEGFXKPUSHEIU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=NC=C(C(=C2C=N1)OC3=CC=C(C=C3)OC)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mecanismo De Acción
Target of Action
Compounds with similar structures, such as pyrazoline derivatives, have been reported to have a variety of biological and pharmacological activities.
Mode of Action
It’s worth noting that pyrazoline derivatives have been reported to exhibit a range of biological activities, including antibacterial, antifungal, antiparasitic, anti-inflammatory, antidepressant, anticonvulsant, antioxidant, and antitumor activities.
Actividad Biológica
4-(4-Methoxyphenoxy)-1-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant research findings.
Chemical Structure and Properties
The compound features a pyrazolo[3,4-b]pyridine core with a methoxyphenoxy substituent and a carboxylic acid functional group. Its structure can be represented as follows:
This unique arrangement contributes to its interaction with various biological targets.
Research indicates that compounds similar to this compound often act as enzyme inhibitors. Specifically, they may inhibit nicotinamide phosphoribosyltransferase (NAMPT), an enzyme involved in the NAD+ biosynthesis pathway. Inhibitors of NAMPT have shown promise in cancer treatment due to their ability to disrupt metabolic pathways in tumor cells .
Anticancer Activity
In vitro studies have demonstrated that derivatives of pyrazolo[3,4-b]pyridine exhibit significant antiproliferative effects against various human tumor cell lines. For instance, compounds derived from this class have shown nanomolar activity against cancer cells, suggesting their potential as anticancer agents .
Anti-inflammatory Properties
The compound's structure suggests potential anti-inflammatory activity. Pyrazolo[3,4-b]pyridines have been investigated for their ability to modulate inflammatory pathways, making them candidates for treating inflammatory diseases .
In Vitro Studies
A study identified several pyrazolo[3,4-b]pyridine derivatives that exhibited potent inhibition of NAMPT. One notable compound demonstrated significant activity in cell culture assays and showed efficacy in mouse xenograft models .
In Vivo Efficacy
In vivo studies have shown that certain pyrazolo[3,4-b]pyridine compounds can reduce tumor growth in animal models. These findings highlight the potential for developing these compounds into therapeutic agents for cancer treatment .
Comparative Analysis with Similar Compounds
Comparación Con Compuestos Similares
C4 Substituent Diversity
- Methoxyphenoxy group (target compound): Electron-donating methoxy enhances π-π stacking and may modulate receptor binding .
- Amino/phenylamino groups: Improve adenosine receptor affinity by forming hydrogen bonds (e.g., Kᵢ < 10 nM for A₁AR in amino derivatives) .
- Chloro/benzodioxol groups : Influence lipophilicity and antimicrobial activity .
C5 Functional Group
- Ester (COOEt): Enhances cell permeability due to lipophilicity, as seen in antiviral and adenosine receptor antagonists .
N1 Substituent Effects
- Benzyl/chlorobenzyl groups : Common in antimicrobial agents, likely disrupting microbial membrane integrity .
Research Findings and Implications
- Adenosine Receptor Targeting: Amino-substituted analogs (e.g., ) show nanomolar affinity, suggesting the target compound’s methoxyphenoxy group may shift selectivity toward other receptors or kinases .
- Antiviral Potential: Ethyl 4-(phenylamino)-1-phenyl-5-carboxylate () highlights the role of C4 aromatic amines in antiviral activity, a pathway less explored in the target compound .
- Synthetic Flexibility : The carboxylic acid at C5 allows for further derivatization (e.g., amide formation), unlike ester analogs .
Q & A
Q. What are the key synthetic routes for preparing 4-(4-methoxyphenoxy)-1-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid?
The compound is typically synthesized via hydrolysis of its ester precursor. For example, ethyl 6-(4-fluorophenyl)-1-methyl-4-(methylthio)-3-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate undergoes hydrolysis using excess LiOH in a 4:1 dioxane/water mixture, yielding the carboxylic acid derivative with 94% efficiency. Reaction conditions (e.g., temperature, solvent ratio) must be optimized to avoid side reactions and ensure high purity .
Q. What spectroscopic and analytical techniques are used to characterize this compound?
Key methods include:
- IR spectroscopy to confirm functional groups (e.g., carboxylic acid C=O stretch at ~1717 cm⁻¹).
- <sup>1</sup>H NMR (400 MHz, DMSO-d6) to resolve substituent environments, such as methoxy protons (δ ~3.8 ppm) and pyrazole ring protons.
- Mass spectrometry for molecular weight validation.
- UV-Vis spectroscopy to assess electronic transitions (e.g., λmax at 258–342 nm) .
Q. What preliminary biological activities have been reported for structural analogs of this compound?
Pyrazolo[3,4-b]pyridine derivatives exhibit diverse activities:
- Glycogen synthase kinase-3 (GSK-3) inhibition (IC50 ~nM range) .
- Acetylcholinesterase (AChE) inhibition (IC50 = 0.125 µM) .
- A1 adenosine receptor antagonism (Ki < 10 nM for optimized analogs) .
These findings suggest potential therapeutic applications in neurodegenerative diseases and cancer, though direct data for the target compound requires further validation .
Advanced Research Questions
Q. How can computational methods guide the optimization of this compound’s pharmacological profile?
- Density Functional Theory (DFT) : Calculations (e.g., B3LYP/6-311++G(d,p)) predict electronic properties, stability, and reactivity. For example, Coulomb-attenuating method (CAM-B3LYP) simulations align with experimental UV spectra .
- Natural Bond Orbital (NBO) analysis : Identifies hyperconjugative interactions influencing stability.
- Molecular docking : Predicts binding modes to targets like A1 adenosine receptors, guiding substituent modifications (e.g., methoxy vs. chloro groups) .
Q. How can structural-activity relationship (SAR) studies resolve contradictions in biological data?
Example SAR strategies:
- Substituent variation : Compare 4-methoxyphenoxy vs. 4-fluorophenyl groups to assess steric/electronic effects on receptor affinity .
- Core modifications : Replace pyrazolo[3,4-b]pyridine with pyrazolo[4,3-b]pyridine to evaluate ring strain and hydrogen-bonding capacity .
- Functional group tuning : Carboxylic acid bioisosteres (e.g., esters, amides) may improve membrane permeability while retaining target engagement .
Q. What methodologies are used to assess thermodynamic stability and reactivity under physiological conditions?
- Thermodynamic parameters : Gibbs free energy (ΔG) and enthalpy (ΔH) calculations via DFT confirm stability. For analogs, ΔG values correlate with experimental degradation rates .
- Acid dissociation constant (pKa) : Predicted pKa ~3.52 indicates protonation state at physiological pH, influencing solubility and protein binding .
- Solvent-dependent studies : Polarizable Continuum Model (PCM) simulations in methanol/water predict solvation effects on reactivity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
